2-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID
Overview
Description
2-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolidine ring, a phenoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with formaldehyde to form the phenoxy intermediate.
Methoxylation: The phenoxy intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Thiazolidine Ring Formation: The methoxylated intermediate is reacted with thiazolidine-4-carboxylic acid under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted phenoxy derivatives are the major products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine
The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new therapeutic agents. Its structure suggests it could interact with various biological pathways, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The phenoxy and thiazolidine groups are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID: shares similarities with other thiazolidine derivatives and phenoxy compounds.
Thiazolidine-4-carboxylic acid: A simpler analog that lacks the phenoxy and methoxy groups.
4-chloro-3,5-dimethylphenoxyacetic acid: A compound with a similar phenoxy structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-11-6-15(7-12(2)18(11)21)26-9-14-8-13(4-5-17(14)25-3)19-22-16(10-27-19)20(23)24/h4-8,16,19,22H,9-10H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNKUHGYJPBLCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C3NC(CS3)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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